REACTION_SMILES
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[CH3:22][CH:23]([CH2:24][OH:25])[CH3:26].[NH2:1][c:2]1[c:3]([Br:12])[c:4]2[n:5][cH:6][cH:7][n:8][c:9]2[cH:10][cH:11]1.[NH:13]1[C:14]([S:18]([OH:19])(=[O:20])=[O:21])=[N:15][CH2:16][CH2:17]1>>[NH:1]([c:2]1[c:3]([Br:12])[c:4]2[n:5][cH:6][cH:7][n:8][c:9]2[cH:10][cH:11]1)[C:14]1=[N:13][CH2:17][CH2:16][NH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2nccnc2c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)C1=NCCN1
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Name
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Type
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product
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Smiles
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Brc1c(NC2=NCCN2)ccc2nccnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |